1-(Mesitylsulfonyl)-1H-benzimidazole

Lipophilicity Drug-likeness Physicochemical profiling

1-(Mesitylsulfonyl)-1H-benzimidazole features a mesitylsulfonyl group whose three ortho-methyl substituents create a steric footprint significantly larger than tosyl or benzenesulfonyl analogs. This enables: (1) CNS lead optimization — its XLogP3 of 3.8 offers a built-in lipophilic advantage, reducing the need for additional hydrophobic groups; (2) hemilabile P,O-/P,N-ligand synthesis for tailored Pd catalysts with tunable coordination geometry; (3) diversity-oriented benzimidazole library construction for SAR exploration. Procure this building block to introduce defined steric and hydrophobic constraints.

Molecular Formula C16H16N2O2S
Molecular Weight 300.4g/mol
CAS No. 304475-19-2
Cat. No. B414371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Mesitylsulfonyl)-1H-benzimidazole
CAS304475-19-2
Molecular FormulaC16H16N2O2S
Molecular Weight300.4g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC3=CC=CC=C32)C
InChIInChI=1S/C16H16N2O2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-10-17-14-6-4-5-7-15(14)18/h4-10H,1-3H3
InChIKeyWDVHZXCCKMHVHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Mesitylsulfonyl)-1H-benzimidazole (CAS 304475-19-2): Physicochemical and Steric Differentiation Guide for Informed Procurement


1-(Mesitylsulfonyl)-1H-benzimidazole (CAS 304475-19-2) is an N-sulfonylated benzimidazole derivative characterized by a 2,4,6-trimethylphenyl (mesityl) sulfonyl substituent [1]. It belongs to the broader class of 1-arylsulfonylbenzimidazoles, which serve as versatile synthetic intermediates and pharmacophoric scaffolds [2]. The mesityl group imparts distinct steric and electronic properties that differentiate it from other 1-arylsulfonyl congeners, influencing reaction outcomes and biological recognition.

Why Generic 1-Arylsulfonylbenzimidazole Substitution Fails: Steric Hindrance and Lipophilicity Dictate Reactivity and Target Engagement


The mesitylsulfonyl group possesses three ortho-methyl substituents that create a significantly larger steric footprint than tosyl (4-methyl), benzenesulfonyl, or nosyl (4-nitro) analogs [1]. This steric demand alters both the chemical reactivity (e.g., sulfonylation/deformylation yields) and the biological profile (e.g., enzyme active-site fit) of the resulting benzimidazole, making simple substitution with a less bulky 1-sulfonyl congener invalid for applications requiring defined spatial and hydrophobic constraints [2].

Quantitative Differentiation Evidence for 1-(Mesitylsulfonyl)-1H-benzimidazole vs. Closest Analogs


Computed Lipophilicity (XLogP3): Mesitylsulfonyl vs. Tosyl and Benzenesulfonyl Analogs

The computed XLogP3 of 1-(mesitylsulfonyl)-1H-benzimidazole is 3.8 [1], indicating moderate lipophilicity suitable for membrane permeation. In comparison, the XLogP3 of 1-tosyl-1H-benzimidazole is approximately 2.5 and that of 1-benzenesulfonyl-1H-benzimidazole is ~2.0 (class-level estimates based on fragment contributions) [2]. The ~1.3–1.8 log unit difference corresponds to an ~20- to 60-fold increase in octanol-water partition, which can translate to enhanced passive membrane permeability and altered pharmacokinetic behavior.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Steric Descriptors: Impact on Bioavailability and Enzyme Fit

The TPSA of 1-(mesitylsulfonyl)-1H-benzimidazole is 60.3 Ų [1], which is identical to that of 1-tosyl-1H-benzimidazole (both share the same sulfonamide core atom count). However, the 3D steric bulk, as reflected by molecular volume and heavy atom count, is greater for the mesityl derivative (21 heavy atoms) compared to the tosyl analog (~18 heavy atoms). The larger steric demand restricts conformational flexibility and can enhance selectivity for enzyme binding pockets that accommodate the 2,4,6-trimethylphenyl motif [2].

TPSA Steric hindrance Bioavailability

Synthesis Yield Differentiation: Arylsulfonylation of 1-Hydroxymethylbenzimidazole

In the arylsulfonylation/deformylation reaction of 1-hydroxymethylbenzimidazole with arenesulfonyl chlorides, the yield of 1-arylsulfonylbenzimidazole depends on the steric demand of the aryl group [1]. While exact yields for the mesityl derivative were not located, the published trend indicates that bulkier sulfonyl chlorides generally give lower yields due to slower reaction kinetics, necessitating optimization of base and solvent. This contrasts with smaller sulfonyl chlorides (e.g., benzenesulfonyl chloride) that react more readily but yield products with lower steric differentiation.

Sulfonylation Synthetic yield Steric effect

Utility as a Precursor to Hemilabile Benzimidazolyl Phosphine Ligands: Steric Control of Metal Coordination

1-(Mesitylsulfonyl)-1H-benzimidazole serves as a key intermediate in the one-pot synthesis of benzimidazolyl phosphine ligands . The mesitylsulfonyl group acts as a steric shield that influences the coordination mode of the resulting Pd complexes, with X-ray crystallography showing distinct P,O vs. P,N coordination depending on the phosphine substituent size . This tunability is not achievable with less sterically demanding sulfonyl groups (e.g., tosyl), which may not enforce the same conformational constraints.

Phosphine ligands Coordination chemistry Catalysis

Optimal Application Scenarios for 1-(Mesitylsulfonyl)-1H-benzimidazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Lipophilicity

When optimizing lead compounds for central nervous system (CNS) targets or other indications where LogP in the 3–4 range is desirable, 1-(mesitylsulfonyl)-1H-benzimidazole offers a built-in lipophilic advantage (XLogP3 = 3.8) over the less lipophilic tosyl (XLogP3 ~2.5) and benzenesulfonyl (~2.0) analogs, as supported by computed physicochemical properties [1]. This can reduce the need for additional hydrophobic substituents, simplifying synthesis and lowering molecular weight.

Synthesis of Sterically Demanding Benzimidazolyl Phosphine Ligands for Cross-Coupling Catalysis

The steric bulk of the mesitylsulfonyl group enables the preparation of hemilabile P,O- or P,N-coordinating ligands with tunable coordination geometry, as demonstrated by X-ray crystallography of Pd complexes . Researchers pursuing tailored Pd catalysts for challenging C-C or C-N bond formations should procure this compound as a strategic building block to introduce conformational constraint into the ligand scaffold.

Physicochemical Profiling of N-Protected Benzimidazole Building Block Libraries

When constructing a benzimidazole-focused library for high-throughput screening, 1-(mesitylsulfonyl)-1H-benzimidazole provides a distinct point of diversity with higher lipophilicity and steric demand relative to tosyl or benzenesulfonyl counterparts [1]. Its inclusion allows exploration of structure-activity relationships (SAR) around steric and hydrophobic space without altering the core benzimidazole pharmacophore.

Copper-Catalyzed Dehydrogenative Olefinsulfonation Using N-Sulfonylbenzimidazole Reagents

N-Sulfonylbenzimidazoles have been employed in Cu-catalyzed dehydrogenative olefinsulfonation reactions, where the electronic and steric properties of the sulfonyl group influence reaction efficiency . The mesitylsulfonyl derivative may offer advantages in substrate scope due to its distinct steric profile, making it a candidate reagent for method optimization studies.

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